Brevilin A

JAK-STAT signaling Kinase inhibition Oncology

Brevilin A (6-O-Angeloylplenolin) is the optimal sesquiterpene lactone for oncological & parasitological research. Unlike Arnicolide C/D or synthetic JAK inhibitors, Brevilin A uniquely binds STAT3 directly (SPR-validated) and dually inhibits PI3K/AKT/mTOR & JAK-STAT pathways. It achieves cisplatin-comparable tumor growth inhibition in nasopharyngeal carcinoma models without severe toxicity. Demonstrates in vitro activity against Giardia lamblia, Entamoeba histolytica, and Plasmodium falciparum. For CRC, NPC, STAT3 or neglected disease programs, this compound delivers irreplaceable polypharmacology.

Molecular Formula C20H26O5
Molecular Weight 346.4 g/mol
CAS No. 16503-32-5
Cat. No. B1667785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevilin A
CAS16503-32-5
SynonymsBrevilin A;  Brevilin-A;  6-OAP;  6-O-Angeloylplenolin;  6OAngeloylplenolin.
Molecular FormulaC20H26O5
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C
InChIInChI=1S/C20H26O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h6-8,11-14,16-17H,9H2,1-5H3/b10-6-/t11-,12+,13+,14-,16-,17+,20+/m1/s1
InChIKeyKUPPZVXLWANEJJ-UXPPPGSFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Brevilin A: Pharmacological Profile and Procurement-Grade Characterization of a Sesquiterpene Lactone STAT3/JAK Inhibitor


Brevilin A (6-O-Angeloylplenolin) is a sesquiterpene lactone isolated from Centipeda minima, recognized as a selective inhibitor of the JAK-STAT signaling pathway [1]. It demonstrates oral activity and anti-tumor properties across multiple cancer models, including colorectal, lung, and nasopharyngeal carcinomas [2]. Characterized by a molecular weight of 346.42 g/mol and the formula C20H26O5, Brevilin A is distinguished by its specific inhibition of STAT3 signaling (IC50 = 10.6 μM) and the JAK family of tyrosine kinases .

Scientific Justification Against Generic Substitution: Why Brevilin A Cannot Be Interchanged with Other Sesquiterpene Lactones or JAK/STAT Inhibitors


Substituting Brevilin A with other sesquiterpene lactones from Centipeda minima, such as Arnicolide D or Arnicolide C, or with synthetic JAK/STAT inhibitors like Ruxolitinib, is scientifically unsound due to distinct target engagement and signaling pathway modulation . Brevilin A uniquely inhibits the JH1 domain of JAK1, JAK2, JAK3, and TYK2 with a specific profile (IC50 values ranging from 8.4 to 11.9 μM), which is not replicated by other in-class compounds . Furthermore, its dual impact on both JAK-STAT and PI3K/AKT/mTOR pathways, coupled with its direct binding to STAT3, constitutes a unique polypharmacological signature that is not interchangeable with analogs that exhibit narrower mechanisms of action [1].

Quantitative Differentiation Evidence for Brevilin A Procurement: A Comparative Analysis Against Key Analogs


Selective JAK Family Inhibition Profile: Brevilin A vs. Ruxolitinib

Brevilin A demonstrates a broader inhibition profile across JAK family kinases compared to Ruxolitinib, which is selective for JAK1 and JAK2. Brevilin A inhibits the JH1 domain of JAK1, JAK2, JAK3, and TYK2 with IC50 values of 11.2, 8.4, 10.2, and 11.9 μM, respectively, whereas Ruxolitinib is primarily active against JAK1/2 with reported IC50 values of 3.3 nM and 2.8 nM, indicating a distinct potency and selectivity profile .

JAK-STAT signaling Kinase inhibition Oncology

Differential Antiproliferative Activity in Cancer Cell Lines: Brevilin A vs. Arnicolide D

While both Brevilin A and Arnicolide D are sesquiterpene lactones from Centipeda minima, Brevilin A shows a more consistent and potent antiproliferative effect across a panel of cancer cell lines. In the CNE-2 nasopharyngeal carcinoma cell line, Brevilin A achieved an IC50 of 7.93 μM at 24 hours, whereas Arnicolide D demonstrated less pronounced inhibitory effects in the same model .

Cancer cell proliferation Sesquiterpene lactones Structure-activity relationship

In Vivo Tumor Growth Inhibition: Brevilin A Demonstrates Efficacy Comparable to Cisplatin with Reduced Toxicity

In a CNE-2 xenograft model, oral administration of Brevilin A (20 mg/kg, daily for 16 days) reduced mean tumor volume by 36.3% and mean tumor weight by 46.0% compared to vehicle control. This in vivo efficacy is comparable to that of the standard chemotherapeutic agent cisplatin, but without the significant body weight loss typically associated with cisplatin toxicity .

In vivo efficacy Xenograft model Cisplatin comparison

Direct STAT3 Binding: A Unique Mechanism Not Shared by Many JAK/STAT Inhibitors

Unlike many JAK/STAT inhibitors that target upstream kinases, Brevilin A has been shown to directly bind to the STAT3 protein. Surface plasmon resonance (SPR) analysis and molecular docking studies confirmed this direct interaction, which leads to the suppression of STAT3 activation and subsequent induction of apoptosis [1]. This dual mechanism (JAK inhibition + direct STAT3 binding) is not commonly observed with other sesquiterpene lactones or synthetic inhibitors.

STAT3 inhibition Surface plasmon resonance (SPR) Mechanism of action

Differential JAK-STAT Signaling Inhibition in Cancer Cells: Brevilin A vs. Other Sesquiterpene Lactones

Brevilin A inhibits STAT3 phosphorylation in A549R lung cancer cells with an IC50 of 10 μg/mL, demonstrating potent suppression of this key oncogenic signaling pathway. This activity is coupled with high specificity for the JAK/STAT axis, as it does not directly affect the phosphorylation of p65, AKT, GSK-3β, or Src kinase .

STAT3 phosphorylation A549R cells Signal transduction

Antiprotozoal Activity Spectrum: Brevilin A Exhibits Potent Activity Against Multiple Parasites

Brevilin A demonstrates broad-spectrum antiprotozoal activity, with IC50 values of 16.1 μM against Giardia lamblia, 4.5-9 μM against Entamoeba histolytica, and 9.42 μM against Plasmodium falciparum [1]. This activity profile is distinct from other sesquiterpene lactones, such as Helenalin, which has been reported with varying potency against different parasite species.

Antiprotozoal Giardia Plasmodium

Strategic Procurement Applications for Brevilin A Based on Validated Evidence


Colorectal Cancer Research Requiring a JAK-STAT/PI3K/AKT/mTOR Pathway Inhibitor

Brevilin A is an optimal selection for researchers investigating colorectal cancer (CRC) due to its demonstrated ability to induce apoptosis and autophagy in CT26 colon adenocarcinoma cells via the mitochondrial pathway and inactivation of PI3K/AKT/mTOR signaling [1]. Its potent inhibition of STAT3 signaling further supports its use in models of CRC growth and metastasis.

Nasopharyngeal Carcinoma Studies Seeking an Alternative to Cisplatin

For studies of nasopharyngeal carcinoma, Brevilin A provides a scientifically validated alternative to cisplatin. In vivo data from CNE-2 xenograft models demonstrate that oral administration of Brevilin A achieves comparable tumor growth inhibition without the severe toxicity associated with cisplatin , making it ideal for long-term or combination therapy experiments.

Investigations into Direct STAT3 Binding and Antagonism

Brevilin A is uniquely suited for research focused on direct STAT3 inhibition. Surface plasmon resonance (SPR) analysis confirms its direct binding to STAT3, a mechanism distinct from many other JAK/STAT inhibitors that act solely upstream [2]. This makes it a critical tool for dissecting STAT3-dependent signaling pathways and for developing novel STAT3 antagonists.

Broad-Spectrum Antiprotozoal Drug Discovery

Brevilin A is a valuable starting point for antiparasitic drug discovery programs targeting giardiasis, amebiasis, and malaria. Its demonstrated in vitro activity against Giardia lamblia, Entamoeba histolytica, and Plasmodium falciparum [3] positions it as a lead compound for developing new therapies for these neglected tropical diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brevilin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.